

Application Notes: LipidGreen 2 for Detecting Steatosis in HepG2 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

LipidGreen2 is a fluorescent probe designed for the selective staining and imaging of neutral lipids within cells.[1][2][3][4] As a second-generation dye, it offers enhanced fluorescence signal and specificity compared to its predecessor, LipidGreen.[1][2][3][4] Its utility in identifying and quantifying lipid accumulation makes it a valuable tool for studying cellular steatosis, a condition characterized by the abnormal retention of lipids within a cell. These application notes provide a comprehensive guide for the use of LipidGreen2 in detecting drug-induced steatosis in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and toxicity.[2][5][6]

Principle of the Assay

LipidGreen2 is a cell-permeable compound that exhibits fluorescence in nonpolar environments.[2] Upon entering the cell, it selectively partitions into neutral lipid droplets, resulting in a significant increase in its fluorescence emission. This property allows for the direct visualization and quantification of intracellular lipid accumulation. The intensity of the green fluorescence is proportional to the amount of neutral lipids, providing a quantitative measure of steatosis. LipidGreen2 has been shown to be more effective than BODIPY® 493/503 for assessing hepatotoxicity in HepG2 cells.[5]

Product Information

Property	Value
Chemical Name	N-dimethylallylated 3-hydroxyindole based compound
Molecular Weight	371.47 g/mol [5]
Excitation (max)	456 nm[7] (Optimal range: 440-460 nm[8])
Emission (max)	534 nm[7] (Optimal range: 490–520 nm[8])
Solubility	Soluble in DMSO (e.g., 100 mg/mL)[5]
Storage	Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. [1][5]

Experimental Protocols

I. Induction of Steatosis in HepG2 Cells

This protocol describes the induction of steatosis in HepG2 cells using known steatosis inducers.

Materials:

- HepG2 cells
- Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- Steatosis inducers (e.g., Amiodarone, Tetracycline, Tamoxifen, Valproic Acid, or a mixture of Oleic and Palmitic acids)
- Vehicle control (e.g., DMSO or cell culture medium)
- 96-well clear-bottom black imaging plates
- CO2 incubator (37°C, 5% CO2)

Protocol:

- **Cell Seeding:** Seed HepG2 cells in a 96-well clear-bottom black imaging plate at a density of 1×10^4 to 2×10^4 cells per well.
- **Cell Adherence:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the steatosis-inducing compounds in complete cell culture medium.
- **Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.**
- **Incubation:** Incubate the cells with the compounds for 24 to 72 hours at 37°C in a 5% CO₂ incubator.^{[2][7]} The incubation time may need to be optimized depending on the compound.

II. Staining of Lipid Droplets with LipidGreen2

This protocol outlines the procedure for staining intracellular lipid droplets using LipidGreen2.

Materials:

- LipidGreen2 dye
- DMSO
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Formaldehyde (4% in PBS, for fixation)
- Hoechst 33342 (optional, for nuclear counterstaining)

Protocol:

- **Preparation of Staining Solution:** Prepare a 10 µM working solution of LipidGreen2 in pre-warmed (37°C) cell culture medium or HBSS. A 10 mM stock solution in DMSO can be prepared and stored at -20°C.^[2]

- **Cell Washing:** Carefully remove the compound-containing medium from the wells. Wash the cells once with 100 μ L of pre-warmed PBS or HBSS.
- **Staining:** Add 100 μ L of the 10 μ M LipidGreen2 working solution to each well.
- **Incubation:** Incubate the plate for 30 minutes to 1 hour at 37°C in a 5% CO₂ incubator, protected from light.^{[6][7]}
- **Washing:** Remove the staining solution and wash the cells twice with 100 μ L of PBS or HBSS.
- **(Optional) Fixation and Counterstaining:**
 - For fixed-cell imaging, add 100 μ L of 4% formaldehyde in PBS to each well and incubate for 15-30 minutes at room temperature.
 - Wash the cells twice with PBS.
 - If nuclear counterstaining is desired, add a solution of Hoechst 33342 (e.g., 1 μ g/mL in PBS) and incubate for 10-15 minutes at room temperature.
 - Wash the cells twice with PBS.
- **Imaging:** Add 100 μ L of PBS or HBSS to each well and proceed with imaging.

III. Image Acquisition and Analysis

Instrumentation:

- High-content imaging system or a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation: 470/40 nm, emission: 525/50 nm^[7]).

Image Acquisition:

- Acquire images in the green channel for LipidGreen2 and, if applicable, the blue channel for Hoechst 33342.
- Use a 10x or 20x objective for optimal visualization of cellular detail.

- Ensure that the exposure time is set to avoid signal saturation.

Image Analysis:

- Use image analysis software to quantify the fluorescence intensity of LipidGreen2.
- Identify individual cells, often by using the nuclear stain to define cellular boundaries.
- Measure the total or average fluorescence intensity of LipidGreen2 per cell or per well.
- The number and size of lipid droplets can also be quantified.

Data Presentation

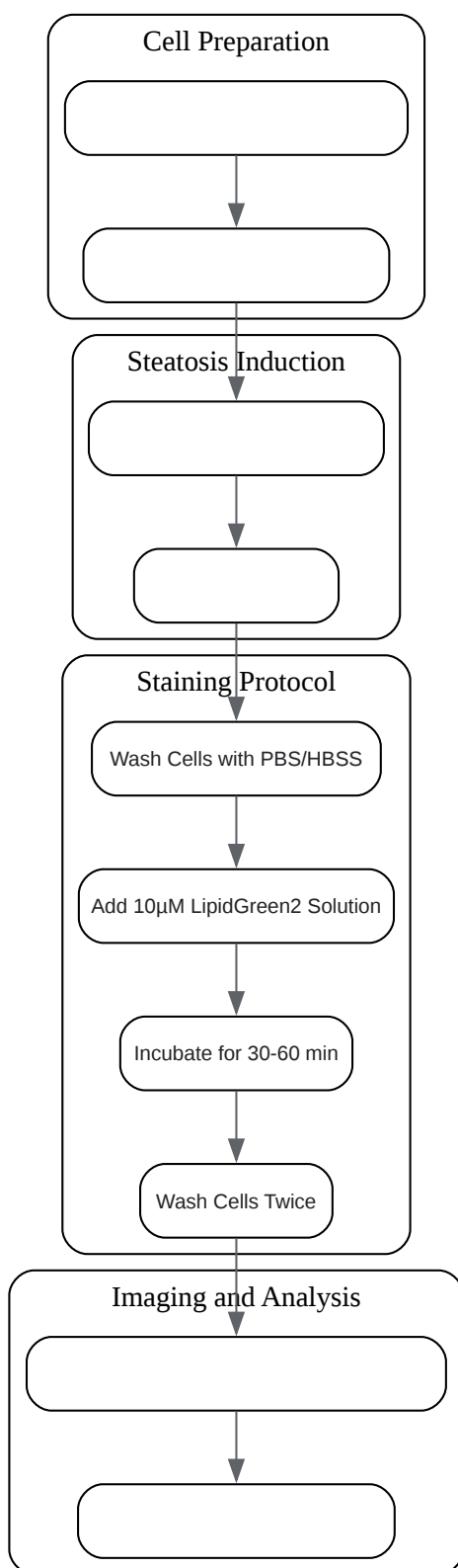
Table 1: Comparison of LipidGreen2 with Other Lipid Stains

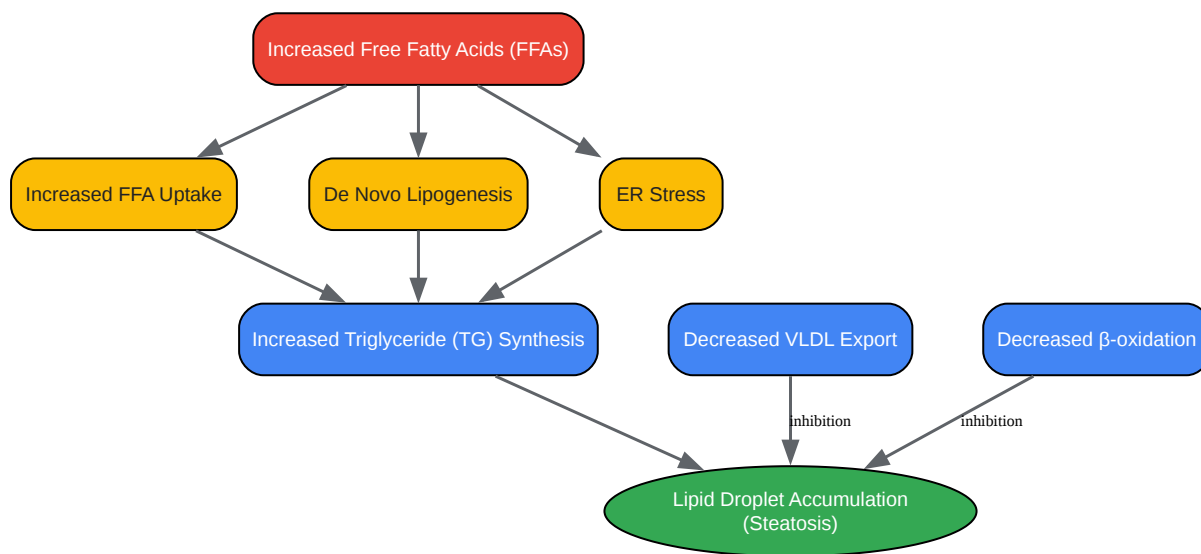
Feature	LipidGreen2	BODIPY 493/503	Nile Red
Target	Neutral Lipids[1][2]	Neutral Lipids[9]	Neutral and Polar Lipids[2][10]
Excitation (nm)	~456[7]	~493[9]	450-500 (yellow-gold), 515-560 (red)[10]
Emission (nm)	~534[7]	~503[9]	>528 (yellow-gold), >590 (red)[10]
Signal Strength	Bright[2]	Bright[9]	Environment-dependent[10]
Background	Minimal[2][5]	Low	Can have higher background
Photostability	High[8]	Good	Prone to photobleaching

Table 2: Example Quantitative Data for Steatosis Induction

Treatment	Concentration	Mean Fluorescence Intensity (Arbitrary Units)	Fold Change vs. Vehicle
Vehicle (DMSO)	0.1%	1500	1.0
Amiodarone	10 μ M	4500	3.0
Amiodarone	20 μ M	7500	5.0
Tetracycline	50 μ M	3000	2.0
Tetracycline	100 μ M	5250	3.5
Tamoxifen	5 μ M	3750	2.5
Tamoxifen	10 μ M	6000	4.0

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LipidGreen2 | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: LipidGreen 2 for Detecting Steatosis in HepG2 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415862#lipidgreen-2-for-detecting-steatosis-in-hepg2-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com